molecular formula C16H15F2N3O4S B2899531 N1-(2,4-difluorophenyl)-N2-(4-sulfamoylphenethyl)oxalamide CAS No. 887204-45-7

N1-(2,4-difluorophenyl)-N2-(4-sulfamoylphenethyl)oxalamide

Numéro de catalogue: B2899531
Numéro CAS: 887204-45-7
Poids moléculaire: 383.37
Clé InChI: DVKQCCKBWVJXPE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N1-(2,4-difluorophenyl)-N2-(4-sulfamoylphenethyl)oxalamide, also known as DFO, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. DFO is a sulfonamide derivative that has been shown to inhibit the activity of carbonic anhydrase IX (CAIX), an enzyme that is overexpressed in many types of cancer.

Mécanisme D'action

N1-(2,4-difluorophenyl)-N2-(4-sulfamoylphenethyl)oxalamide inhibits the activity of CAIX by binding to the enzyme's active site. CAIX plays a key role in regulating pH in cancer cells, and inhibition of CAIX activity leads to acidification of the tumor microenvironment. This acidification has been shown to reduce tumor growth and metastasis.
Biochemical and Physiological Effects:
In addition to its effects on tumor growth and metastasis, this compound has been shown to have other biochemical and physiological effects. This compound has been shown to reduce the expression of hypoxia-inducible factor 1-alpha (HIF-1α), a transcription factor that is overexpressed in many types of cancer. This compound has also been shown to increase the sensitivity of cancer cells to radiation therapy.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of N1-(2,4-difluorophenyl)-N2-(4-sulfamoylphenethyl)oxalamide is its specificity for CAIX. This specificity allows for the selective inhibition of CAIX activity without affecting other carbonic anhydrase isoforms. However, one limitation of this compound is its poor solubility in aqueous solutions, which can make it difficult to use in some experimental settings.

Orientations Futures

There are several future directions for research on N1-(2,4-difluorophenyl)-N2-(4-sulfamoylphenethyl)oxalamide. One area of research is the development of more effective formulations of this compound that improve its solubility and bioavailability. Another area of research is the identification of biomarkers that can be used to predict which patients are most likely to benefit from treatment with this compound. Finally, there is ongoing research on the use of this compound in combination with other cancer therapies, such as radiation therapy and chemotherapy.

Méthodes De Synthèse

The synthesis of N1-(2,4-difluorophenyl)-N2-(4-sulfamoylphenethyl)oxalamide involves the reaction of 2,4-difluoroaniline with 4-aminobenzenesulfonamide in the presence of oxalyl chloride and triethylamine. The resulting intermediate is then reacted with 4-(2-aminoethyl)benzenesulfonamide to yield the final product, this compound.

Applications De Recherche Scientifique

N1-(2,4-difluorophenyl)-N2-(4-sulfamoylphenethyl)oxalamide has been extensively studied for its potential use in cancer treatment. CAIX is overexpressed in many types of cancer, including breast, lung, and renal cell carcinoma. Inhibition of CAIX activity has been shown to reduce tumor growth and metastasis in preclinical studies.

Propriétés

IUPAC Name

N'-(2,4-difluorophenyl)-N-[2-(4-sulfamoylphenyl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F2N3O4S/c17-11-3-6-14(13(18)9-11)21-16(23)15(22)20-8-7-10-1-4-12(5-2-10)26(19,24)25/h1-6,9H,7-8H2,(H,20,22)(H,21,23)(H2,19,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVKQCCKBWVJXPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCNC(=O)C(=O)NC2=C(C=C(C=C2)F)F)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F2N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.